(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione
Description
International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration
The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(4-{[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino}butyl)-2,3-dihydro-1H-isoindole-1,3-dione. This nomenclature reflects the complex structural architecture of the molecule, which consists of two primary heterocyclic components connected through a flexible butyl amino linker. The stereochemical designation (S) at the 8-position of the tetrahydroquinoline ring is crucial for defining the three-dimensional arrangement of atoms around this chiral center.
The stereochemical configuration at carbon-8 of the tetrahydroquinoline moiety follows the Cahn-Ingold-Prelog priority rules, where the (S)-configuration indicates a specific spatial arrangement of substituents around the chiral carbon atom. This stereochemical specificity is particularly important given that tetrahydroquinoline derivatives often exhibit enantioselective biological activities. The presence of the amino group at this position creates a secondary amine linkage that serves as the connection point to the butyl chain, which ultimately links to the isoindoline-1,3-dione scaffold.
The isoindoline-1,3-dione portion of the molecule, also known as phthalimide, represents a well-established pharmacophore in medicinal chemistry. This bicyclic system consists of a benzene ring fused to an imide functionality, creating a planar aromatic system with two carbonyl groups positioned in a 1,3-relationship. The phthalimide moiety serves as both a protecting group in organic synthesis and an active pharmacological unit in various drug molecules.
Molecular Formula and Weight Analysis
The molecular formula of (S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione is C₂₁H₂₃N₃O₂, with a molecular weight of 349.43 daltons. This composition reflects the substantial molecular complexity arising from the integration of multiple heterocyclic systems within a single structure. The formula indicates the presence of 21 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms, distributed across the tetrahydroquinoline, butyl linker, and isoindoline-1,3-dione components.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₂₁H₂₃N₃O₂ |
| Molecular Weight | 349.43 g/mol |
| Chemical Abstracts Service Registry Number | 558444-72-7 |
| Simplified Molecular Input Line Entry System Code | O=C1N(CCCCN[C@H]2CCCC3=C2N=CC=C3)C(C4=C1C=CC=C4)=O |
The distribution of heteroatoms within the molecule is particularly noteworthy. The three nitrogen atoms are strategically positioned to provide both structural diversity and potential sites for molecular recognition. One nitrogen atom resides within the quinoline ring system, contributing to the aromatic character and basicity of that moiety. The second nitrogen forms the secondary amine linkage between the tetrahydroquinoline and butyl components, while the third nitrogen is incorporated into the isoindoline-1,3-dione imide functionality. The two oxygen atoms are both located within the phthalimide portion, existing as carbonyl groups that contribute significantly to the electronic properties and potential hydrogen bonding capabilities of the molecule.
Comparative Analysis of Structural Analogues
Tetrahydroquinoline derivatives represent a diverse class of compounds with significant pharmaceutical importance. The structural framework of (S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione can be compared to various related compounds to understand its unique characteristics and potential applications. Research on tetrahydroisoquinoline natural products has demonstrated that these scaffolds constitute one of the largest families of alkaloids, exhibiting remarkable structural diversity and biological activity.
The tetrahydroquinoline moiety in the target compound adopts a half-chair conformation, similar to other structurally related derivatives. Studies on 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline have shown that the heterocyclic ring consistently adopts this conformation, with bond-angle sums at the nitrogen atom varying between compounds. In comparative studies of tosyl and methanesulfonyl derivatives of tetrahydroquinoline, bond-angle sums at the nitrogen ranged from 347.9° to 354.6°, indicating conformational flexibility within this class of compounds.
Structure-activity relationship studies with tetrahydroquinoline analogs have explored various functional group modifications and their effects on biological activity. These studies have demonstrated that modifications to the aromatic ring, stereochemistry at key positions, and substitution patterns significantly influence the pharmacological properties of these compounds. The incorporation of formyl groups, bromo substitutions, and other functional modifications has been systematically investigated to optimize biological activity.
The isoindoline-1,3-dione component of the target molecule places it within the broader family of phthalimide derivatives, which have found extensive applications in pharmaceutical development. Recent research has focused on nine new isoindole-1,3-dione derivatives that demonstrated cyclooxygenase inhibitory activity, with some compounds showing greater inhibition of cyclooxygenase-2 compared to reference compounds. These studies highlight the continued importance of phthalimide scaffolds in drug discovery and development.
X-ray Crystallography and Conformational Studies
X-ray crystallography represents the primary method for determining the atomic structure of crystalline materials and has been fundamental in characterizing the three-dimensional arrangements of complex organic molecules. The technique involves the diffraction of X-rays by crystalline samples, allowing for the determination of atomic positions, bond lengths, and conformational parameters with high precision. For compounds like (S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione, crystallographic analysis would provide crucial information about the preferred conformations and intermolecular interactions.
Conformational studies of tetrahydroquinoline derivatives have employed both experimental and computational approaches to understand the structural preferences of these molecules. High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, has been used to determine the precise molecular structures of tetrahydroquinoline conformers. These studies identified four stable conformations for 1,2,3,4-tetrahydroquinoline, consisting of two pairs of energetically equivalent enantiomorphic conformers.
The conformational analysis revealed that energetically non-equivalent conformers are separated by low energy barriers of approximately 104 cm⁻¹, allowing for conformational cooling to occur under appropriate conditions. High-resolution rotational spectroscopy demonstrated that only the most stable enantiomeric pair contributes to the rotational spectrum under experimental conditions, as less stable conformers efficiently relax to lower energy conformations.
Crystal structure studies of related tetrahydroquinoline derivatives have provided insights into the conformational preferences and intermolecular interactions of these systems. The crystal structure of 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline revealed that the heterocyclic ring adopts a half-chair conformation with specific hydrogen bonding patterns. The structure featured weak hydrogen bonds generating chain formations and sheet-like arrangements in the crystal lattice.
Computational methods, including density functional theory calculations, have been employed to understand the conformational behavior and electronic properties of tetrahydroquinoline systems. These studies have provided detailed insights into the reaction pathways and mechanistic aspects of synthetic transformations involving these compounds, contributing to the rational design of new derivatives with enhanced properties.
Properties
IUPAC Name |
2-[4-[[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]butyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-20-16-9-1-2-10-17(16)21(26)24(20)14-4-3-12-22-18-11-5-7-15-8-6-13-23-19(15)18/h1-2,6,8-10,13,18,22H,3-5,7,11-12,14H2/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWFFWNIIJWXKT-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)NCCCCN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC=N2)NCCCCN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680060 | |
| Record name | 2-(4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]amino}butyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
558444-72-7 | |
| Record name | 2-(4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]amino}butyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes findings from various studies to provide a detailed overview of its biological activity.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O2 |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 2-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]isoindole-1,3-dione |
| InChI | InChI=1S/C21H23N3O2/c25-20-16-9-1-2-10-17(16)21(26)24(20)14-4-3-12-22-18-11-5-7-15-8-6-13-23-19(15)18/h1-2,6,8-10,13,18,22H,3-5,7,11-12,14H2 |
The biological activity of (S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may modulate the activity of various enzymes and receptors involved in cellular signaling pathways. For instance:
- Reactive Oxygen Species (ROS) : The compound has been shown to induce oxidative stress in cancer cells by disrupting the balance of ROS levels. This mechanism is particularly relevant in colorectal cancer (CRC) treatment .
- Cell Cycle Regulation : Studies have indicated that (S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione can affect cell cycle phases and promote apoptosis in tumor cells by activating pathways such as PI3K/AKT/mTOR .
Anti-Cancer Activity
Several studies have highlighted the anti-cancer properties of this compound:
- Colorectal Cancer : A study demonstrated that it suppressed colony formation and migration of HCT-116 colorectal cancer cells while deregulating proteins involved in proliferation and metastasis . The compound exhibited significant antiproliferative activity at micromolar concentrations.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of (S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione on various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 (Colorectal Cancer) | 10 |
| A2780 (Ovarian Carcinoma) | 15 |
| HeLa (Cervical Carcinoma) | 12 |
These results indicate a promising profile for further development as an anticancer agent.
Study on Tetrahydroquinolinones
A series of tetrahydroquinoline derivatives were synthesized and evaluated for their biological activities. Among these derivatives, (S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione showed remarkable potential due to its unique structure combining quinoline and isoindole moieties .
Mechanistic Insights
Research has suggested that the compound's efficacy may be linked to its ability to induce autophagy in cancer cells through oxidative stress mechanisms. This was demonstrated through experiments showing that it disrupts mitochondrial membrane potential and increases cellular ROS production .
Scientific Research Applications
Chemical Applications
Building Block for Complex Molecules
- The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the modification and synthesis of more complex molecules, which can be utilized in various chemical reactions.
Catalysis
- It has been explored as a catalyst in several chemical reactions. The presence of the isoindoline moiety enhances its catalytic properties, making it suitable for applications in organic synthesis.
Biological Applications
Biochemical Probes
- (S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione is investigated as a biochemical probe to understand cellular mechanisms and pathways. Its ability to interact with specific molecular targets makes it valuable for studying receptor-ligand interactions.
Anti-Cancer Properties
- Research indicates potential anti-cancer activities. The compound has been shown to inhibit cancer cell proliferation through various mechanisms, including modulation of cell cycle phases and induction of apoptosis. For instance, it has demonstrated significant IC50 values against specific cancer cell lines .
CXCR4 Antagonism
- The compound has been identified as a potent antagonist of the CXCR4 receptor. This receptor is implicated in cancer progression and metastasis. Studies have shown that derivatives of this compound can inhibit CXCR4 with high potency (IC50 values in the nanomolar range), suggesting its potential use in cancer therapeutics .
Medical Applications
Therapeutic Potential
- Beyond oncology, (S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione is being explored for its anti-inflammatory properties. Its ability to modulate inflammatory pathways makes it a candidate for treating various inflammatory diseases .
HIV Research
- The compound's structural similarities with other known anti-HIV agents have led to investigations into its efficacy against HIV infection. Preliminary studies suggest that it may inhibit viral replication by targeting specific pathways involved in the HIV life cycle .
Industrial Applications
Material Science
- In materials science, (S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione is being researched for its potential use in developing advanced materials due to its unique chemical properties.
Synthesis Optimization
- Industrial production methods are being optimized for higher yields and purity of this compound. Techniques such as continuous flow reactors and advanced purification methods like chromatography are being employed to enhance production efficiency .
Case Studies
- CXCR4 Antagonist Development
- Anti-Cancer Activity Assessment
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related isoindoline-1,3-dione derivatives and tetrahydroquinoline-containing analogs.
Structural Analogues of Isoindoline-1,3-dione Derivatives
2.1.1. 2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 3)
- Structure: Features an indole-acryloyl group instead of tetrahydroquinoline.
- Synthesis : Synthesized via Claisen-Schmidt condensation between 2-(4-acetylphenyl)isoindoline-1,3-dione and indolecarbaldehyde .
2.1.2. 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (Compound 13c)
- Structure : Incorporates a triazolidin-thione group.
2.1.3. (ZE)-N-{1-[4-(1,3-Dioxoindolin-2-yl)phenyl]ethylidene}benzohydrazide (Compound 15)
- Structure : Contains a benzohydrazide substituent.
- Key Difference : The hydrazide group may confer chelation properties absent in the target compound’s structure .
Tetrahydroquinoline-Containing Analogues
2.2.1. 2-Methyl-3-Iodo-4-Ethoxy-5,6,7,8-Tetrahydroquinoline (Compound 4)
- Structure: Lacks the isoindoline-dione core but shares the tetrahydroquinoline scaffold.
- Synthesis: Prepared via iodination of 2-methyltetrahydroquinolin-4-one .
- Key Difference: The ethoxy and iodo substituents enhance electrophilicity, contrasting with the target compound’s amino-butyl linker .
2.2.2. 5,6-Dichloro-2-(quinolin-8-yl)isoindole-1,3-dione
- Structure: Combines a dichlorinated isoindole-dione with a quinoline group.
- Key Difference: The fully aromatic quinoline (vs. tetrahydroquinoline) may reduce solubility and alter binding kinetics .
Comparative Data Tables
Table 1: Structural and Functional Comparison
*THQ = 5,6,7,8-tetrahydroquinoline
Table 2: Physicochemical Properties
*Predicted using SwissADME.
Research Findings and Implications
Preparation Methods
Step 1: Imine Formation by Condensation
- Reactants: (S)-5,6,7,8-tetrahydroquinolin-8-ylamine and an alkyl aldehyde functionalized with a phthalimide protecting group (e.g., 1-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-butan-4-al).
- Conditions: The reaction is carried out in an organic solvent, optionally with a dehydrating agent to drive condensation.
- Outcome: Formation of an imine intermediate via condensation (Sch. 1a in patent WO2005090308A1).
Step 2: Reduction of Imine to Secondary Amine
- Reagents: Metal hydride reducing agents such as sodium borohydride or other suitable hydrides.
- Conditions: Organic solvent, presence of an organic acid or metal salt to facilitate reduction.
- Outcome: Conversion of the imine to the corresponding secondary amine hydrochloride salt or free base (Sch. 2a and 2b).
Step 3: Nucleophilic Substitution with Haloalkyl Heterocycle
- Reactants: Secondary amine intermediate and a 2-halomethylbenzimidazole derivative.
- Conditions: Organic solvent, elevated temperature, basic conditions to promote nucleophilic substitution.
- Outcome: Formation of the N-[(benzimidazol-2-yl)methyl-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-alkyl]-tetrahydroquinolinylamine intermediate (Sch. 3a).
Step 4: Deprotection and Purification
- Deprotection: Removal of amino-protecting groups such as phthalimide or di-tert-butoxycarbonyl (di-BOC) groups to yield the free amine.
- Purification: Includes treatment with decolorizing carbon and silica gel to remove impurities.
- Crystallization: Selective crystallization to isolate the optically active enantiomer as a pure crystalline solid.
- Drying: Final drying under vacuum at moderate temperature (e.g., 40°C under 2-5 mmHg vacuum for 24 hours).
Experimental Data and Parameters
| Step | Key Reagents/Conditions | Notes/Outcomes |
|---|---|---|
| Imine formation | (S)-5,6,7,8-tetrahydroquinolinylamine, alkyl aldehyde with phthalimide, organic solvent, optional dehydrating agent | Efficient condensation to imine intermediate |
| Imine reduction | Metal hydride reducing agent (e.g., NaBH4), organic acid or metal salt, organic solvent | High yield conversion to secondary amine |
| Nucleophilic substitution | Secondary amine, 2-halomethylbenzimidazole, organic solvent, base, elevated temperature | Formation of key intermediate with heterocyclic moiety |
| Deprotection & purification | Acid/base treatment, decolorizing carbon, silica gel, crystallization, vacuum drying | Isolation of pure (S)-enantiomer, yield ~75%, white to pale yellow powder |
Additional Notes on Process Optimization
- Solvent Selection: Dichloromethane and isopropyl acetate mixtures are used, with control of dichloromethane concentration (<2 mol%) to optimize crystallization.
- pH Control: Neutralization and pH adjustments during extraction steps are critical for efficient isolation of free base amines.
- Crystallization Seeding: Addition of seed crystals promotes controlled crystallization and purity of the final compound.
- Yield and Purity: Typical isolated yields of the crystalline product are around 75%, with high optical purity for the (S)-enantiomer.
Research Findings and Applications
- The described synthetic route enables the preparation of the compound as a potent CXCR4 antagonist with anti-inflammatory effects demonstrated in murine models.
- The compound inhibits binding of stromal cell-derived factor-1 (SDF-1) to CXCR4, relevant in HIV infection pathways and inflammatory diseases.
- The process is scalable and suitable for pharmaceutical manufacturing due to its reproducibility and ability to produce optically pure material.
Summary Table of Preparation Method
| Preparation Stage | Description | Key Reagents/Conditions | Outcome/Remarks |
|---|---|---|---|
| 1. Imine Formation | Condensation of tetrahydroquinolinylamine with phthalimide aldehyde | Organic solvent, optional dehydrating agent | Imine intermediate formation |
| 2. Imine Reduction | Reduction to secondary amine | Metal hydride, organic acid/metal salt | Secondary amine hydrochloride or free base |
| 3. Nucleophilic Substitution | Reaction with 2-halomethylbenzimidazole | Organic solvent, base, elevated temperature | Formation of heterocyclic amine intermediate |
| 4. Deprotection & Purification | Removal of protecting groups, crystallization | Acid/base treatment, carbon, silica gel, vacuum drying | Pure (S)-enantiomer isolated, ~75% yield |
Q & A
Q. What are the optimal synthetic routes for producing (S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione with high enantiomeric purity?
Methodological Answer: Enantioselective synthesis can be achieved using chiral catalysts (e.g., asymmetric hydrogenation) or resolution techniques. Key steps include:
- Chiral Intermediate Preparation : Use tert-butyl sulfinamide auxiliaries to induce stereocontrol during quinoline-8-amine derivatization .
- Purification : Employ reverse-phase HPLC with a chiral column (e.g., Chiralpak® IA) under gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) to isolate the (S)-enantiomer .
- Characterization : Confirm enantiopurity via polarimetry and circular dichroism (CD) spectroscopy, with cross-validation using H NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Stability studies should follow a split-plot design:
- Conditions : Test pH 2–9 (simulating physiological extremes) and temperatures (4°C, 25°C, 40°C) over 30 days.
- Analytical Methods : Monitor degradation via HPLC-UV (λ = 254 nm) with a C18 column. Quantify degradation products using tandem mass spectrometry (LC-MS/MS) .
- Data Interpretation : Apply Arrhenius kinetics to predict shelf-life under standard storage conditions .
Advanced Research Questions
Q. What experimental designs are effective for resolving contradictions in reported biological activity data?
Methodological Answer: Use a meta-analytical framework combined with controlled replication:
- Comparative Analysis : Systematically compare studies for variables like cell line selection (e.g., HEK293 vs. HeLa), assay protocols (e.g., ATP-based vs. resazurin viability assays), and compound concentrations .
- Replication : Design a split-split-plot experiment with standardized conditions (e.g., fixed incubation time, serum-free media) to isolate confounding factors .
- Statistical Tools : Apply multivariate regression to identify sources of variability (e.g., batch-to-batch impurity differences) .
Q. How can the compound’s pharmacokinetic (PK) profile be accurately modeled in preclinical studies?
Methodological Answer: Integrate in vitro and in vivo data using a physiologically based pharmacokinetic (PBPK) approach:
- In Vitro Assays : Measure solubility (shake-flask method), permeability (Caco-2 monolayers), and metabolic stability (microsomal incubation) .
- In Vivo Design : Administer the compound to rodents (n = 8/group) via IV and oral routes. Collect plasma samples at 0, 1, 2, 4, 8, 12, 24 h post-dose.
- Data Integration : Use software like GastroPlus® to simulate absorption-distribution-metabolism-excretion (ADME) parameters, validated against LC-MS/MS plasma concentration data .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?
Methodological Answer: Combine multi-omics and structural biology techniques:
- Target Identification : Perform affinity chromatography with immobilized compound derivatives, followed by pull-down assays and LC-MS/MS proteomic analysis .
- Structural Studies : Resolve ligand-target binding modes using X-ray crystallography or cryo-EM, with molecular dynamics simulations to validate interactions .
- Functional Validation : Use CRISPR-Cas9 knockout models to confirm target relevance in disease-relevant pathways (e.g., apoptosis, inflammation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
